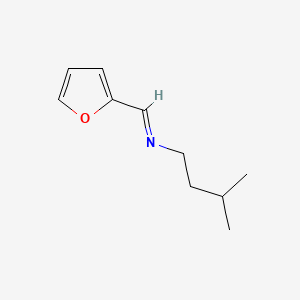
Lead ruthenium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead ruthenium oxide is a compound that combines lead and ruthenium with oxygen. This compound is known for its unique properties and has garnered significant interest in various scientific fields, particularly in catalysis and electrochemistry. The incorporation of lead into ruthenium oxide enhances its stability and activity, making it a promising material for various applications.
準備方法
Synthetic Routes and Reaction Conditions: Lead ruthenium oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of lead nitrate and ruthenium chloride in an aqueous solution, followed by calcination at high temperatures to form the oxide.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing lead oxide and ruthenium oxide powders, followed by heating the mixture in a controlled atmosphere to achieve the desired compound. The process parameters, such as temperature and duration, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions: Lead ruthenium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic activity in oxidation reactions.
Common Reagents and Conditions:
Oxidation: this compound acts as a catalyst in the oxygen evolution reaction, where it facilitates the conversion of water to oxygen gas under acidic conditions.
Reduction: It can also participate in reduction reactions, where it helps in the reduction of oxygen to water in fuel cells.
Substitution: this compound can undergo substitution reactions where lead or ruthenium atoms are replaced by other metal atoms to modify its properties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the primary product is oxygen gas, while in reduction reactions, water is the main product.
科学的研究の応用
Lead ruthenium oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the oxygen evolution reaction and hydrogen evolution reaction.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in biosensors and bioelectrochemical systems.
Medicine: this compound is being investigated for its potential use in medical devices and as a component in drug delivery systems.
Industry: It is used in the production of supercapacitors and batteries due to its excellent electrochemical properties. Additionally, it is employed in the development of advanced materials for energy storage and conversion.
作用機序
The mechanism by which lead ruthenium oxide exerts its effects is primarily through its catalytic activity. In the oxygen evolution reaction, this compound facilitates the formation of oxygen gas from water by providing active sites for the reaction. The molecular targets involved include water molecules and oxygen atoms, which interact with the surface of the catalyst to undergo the necessary chemical transformations.
類似化合物との比較
Lead ruthenium oxide can be compared with other similar compounds, such as:
Ruthenium oxide (RuO2): Known for its high catalytic activity but lacks the stability provided by lead.
Lead oxide (PbO): While it has some catalytic properties, it is not as effective as this compound in electrochemical applications.
Iridium oxide (IrO2): Another highly active catalyst for the oxygen evolution reaction, but it is more expensive and less abundant than ruthenium-based compounds.
The uniqueness of this compound lies in its combination of high catalytic activity and enhanced stability, making it a valuable material for various applications.
特性
分子式 |
O3PbRu |
|---|---|
分子量 |
356 g/mol |
IUPAC名 |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/3O.Pb.Ru/q3*-2;+2;+4 |
InChIキー |
IJPWJUOGZFZXDV-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



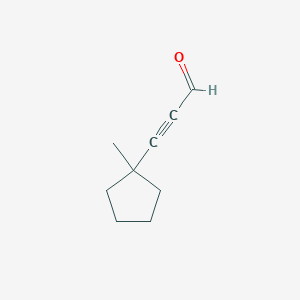
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
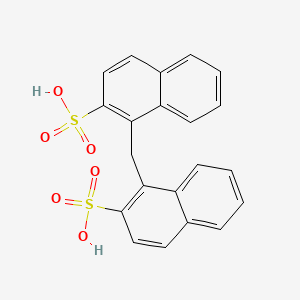
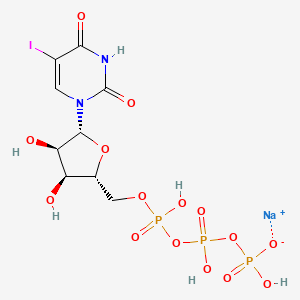
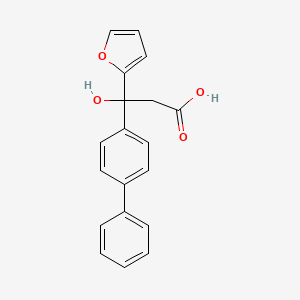
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

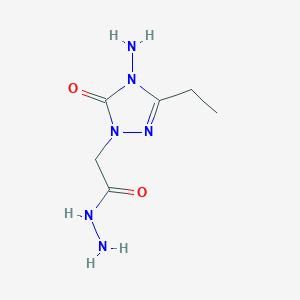
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)


